

# Technical Support Center: Enhancing Fatigue Life of E235 Steel Components

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## Compound of Interest

Compound Name: E235

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **E235** steel components. The following information details various methods to improve the fatigue life of **E235** steel, a common non-alloy structural steel.

## Frequently Asked Questions (FAQs)

### Q1: What are the primary methods to improve the fatigue life of E235 steel components?

A1: The fatigue life of **E235** steel components can be significantly improved through various surface engineering techniques. These methods primarily fall into three categories:

- **Mechanical Surface Treatments:** These methods introduce compressive residual stresses on the surface of the component, which counteracts the tensile stresses that lead to fatigue crack initiation and propagation. A primary example is shot peening.
- **Thermochemical Surface Treatments:** These processes involve the diffusion of elements like carbon and/or nitrogen into the surface of the steel at elevated temperatures. This results in a hard, wear-resistant surface layer with favorable residual stress profiles. Common methods include carburizing and nitriding.
- **Thermal Surface Treatments:** These treatments use rapid heating and cooling to alter the microstructure of the surface layer, leading to increased hardness and compressive residual

stresses. Induction hardening is a prominent example.

## Q2: How does shot peening improve the fatigue resistance of E235 steel?

A2: Shot peening is a cold working process where the surface of the **E235** steel component is bombarded with small spherical media called shot.[1][2] Each impact acts as a tiny peening hammer, creating a small indentation or dimple.[3] This plastic deformation induces a layer of compressive residual stress just below the surface.[1][2] This compressive stress layer can significantly delay the initiation of fatigue cracks, which typically start at the surface where tensile stresses from cyclic loading are highest.[1] By counteracting these tensile stresses, shot peening enhances the fatigue life of the component.[1][2]

## Q3: What kind of fatigue life improvement can be expected with nitriding E235 steel?

A3: Gas nitriding is a case-hardening process that introduces nitrogen into the surface of the steel. This creates a hard, wear-resistant layer and induces compressive residual stresses. For low-carbon steels similar to **E235**, nitriding can lead to a notable increase in fatigue limit. For instance, studies on a nitriding low-carbon bainitic steel have shown an increase in the fatigue limit of about 13%.[4] Other research on structural alloys indicates that the fatigue limit of smooth specimens can be increased by 13% to 105% through nitriding.[5] The exact improvement for an **E235** component will depend on the specific nitriding process parameters and the loading conditions.

## Q4: Is carburizing a suitable method for improving the fatigue life of E235 steel?

A4: Yes, carburizing is a highly effective method for enhancing the fatigue life of low-carbon steels like **E235**. The process involves heating the steel in a carbon-rich atmosphere to diffuse carbon into the surface, followed by quenching.[6][7] This creates a hard, high-carbon martensitic case with a tough, low-carbon core. The high surface hardness and the compressive residual stresses generated during quenching significantly increase the resistance to fatigue crack initiation. Research on a similar low-carbon steel, ST37, showed that the fatigue limit increased from 161 MPa to 232 MPa after a pack carburizing process.[8]

## Q5: How does induction hardening compare to other methods for fatigue life improvement?

A5: Induction hardening is a surface hardening process that uses electromagnetic induction to rapidly heat the surface of the steel component, which is then immediately quenched.<sup>[9][10]</sup> This creates a hard martensitic layer on the surface, improving wear resistance and fatigue strength.<sup>[9]</sup> A key advantage of induction hardening is the precise control over the hardened depth and location, minimizing distortion compared to through-hardening methods. The process also induces compressive residual stresses at the surface, which contributes to improved fatigue life.<sup>[9]</sup> The choice between induction hardening and other methods like carburizing or nitriding depends on the specific application, component geometry, and desired surface properties.

## Troubleshooting Guide

### Problem: Inconsistent fatigue life improvement after shot peening.

Possible Cause	Troubleshooting Step
Non-uniform shot coverage	Ensure complete and uniform coverage of the critical surfaces. Visually inspect for consistent surface appearance. Use coverage-checking dyes if necessary.
Incorrect shot peening intensity	Verify that the Almen intensity is within the specified range for the application. Adjust shot size, velocity, and exposure time as needed. <sup>[11]</sup>
Excessive surface roughness	While some roughness is inherent to the process, excessive roughness can create stress concentrations. Consider using a finer shot or a secondary finishing process if the roughness is detrimental.
Material defects	Inspect the base material for pre-existing surface or subsurface defects that could act as fatigue initiation sites, negating the benefits of shot peening.

## Problem: Lower than expected surface hardness after nitriding.

Possible Cause	Troubleshooting Step
Incorrect gas composition	Verify the composition of the nitriding atmosphere (e.g., ammonia concentration). Ensure proper gas flow and circulation within the furnace.[4]
Temperature out of specification	Calibrate and monitor the furnace temperature to ensure it is within the optimal range for nitriding E235 steel (typically 495-565°C for gas nitriding).[4]
Contaminated surface	Ensure components are thoroughly cleaned and degreased before nitriding to remove any contaminants that could inhibit nitrogen diffusion.
Incorrect prior heat treatment	The steel should be in a suitable condition (e.g., quenched and tempered) before nitriding. The tempering temperature should be at least 30°C (50°F) above the nitriding temperature.[4]

## Problem: Cracking or distortion of components after carburizing and quenching.

Possible Cause	Troubleshooting Step
Excessive carbon potential	High surface carbon content can lead to the formation of brittle carbides and retained austenite, increasing the risk of cracking. Monitor and control the carbon potential of the furnace atmosphere.
Quenching too severe	A very rapid quench can induce high thermal and transformational stresses. Consider using a less severe quenchant (e.g., oil instead of water) or adjusting the quench temperature. <a href="#">[12]</a>
Non-uniform heating or cooling	Ensure uniform temperature distribution in the furnace and consistent quenchant agitation to prevent localized stress concentrations.
Component geometry	Sharp corners and abrupt changes in section thickness can act as stress risers. Recommend design modifications to include generous radii and smooth transitions.

Data Presentation

Table 1: Comparison of Surface Treatment Effects on Low-Carbon Steel Properties

Treatment	Typical Surface Hardness	Typical Case Depth	Key Mechanism for Fatigue Improvement
Shot Peening	Increased work hardening	~0.1 - 1.0 mm (affected layer)	Introduction of compressive residual stresses.[1][2]
Gas Nitriding	300 - 600 HV	0.1 - 0.6 mm	Formation of hard nitrides, compressive residual stresses.[4][13]
Gas Carburizing	600 - 850 HV	0.5 - 1.5 mm	High surface hardness, compressive residual stresses from quenching.[6][7]
Induction Hardening	500 - 700 HV	1.0 - 5.0 mm	Martensitic transformation, compressive residual stresses.[9]

Note: The values presented are typical for low-carbon steels and may vary for **E235** depending on specific process parameters.

**Table 2: S-N Curve Data for S235JR Steel (Equivalent to E235)**

Stress Amplitude (MPa)	Number of Cycles to Failure (N)
350	~1.5 x 10^5
300	~4.0 x 10^5
250	~1.5 x 10^6
200	>1.0 x 10^7 (Fatigue Limit)

Source: Adapted from experimental data for S235JR steel.<sup>[14][15][16][17]</sup> Note that surface treatments will shift this curve upwards, increasing the fatigue life at a given stress level and raising the fatigue limit.

## Experimental Protocols

### Shot Peening of E235 Steel Components

- Pre-treatment: Thoroughly clean and degrease the component surface to remove any contaminants.
- Shot Selection: Use cast steel shot with a hardness of 45-52 HRC and a diameter appropriate for the component geometry and required intensity.
- Process Parameters:
  - Almen Intensity: A target Almen intensity (e.g., 0.010-0.014 A) should be established based on the application requirements.
  - Coverage: Ensure 100% or greater coverage of the critical surfaces.
  - Nozzle Distance and Angle: Maintain a consistent distance and angle between the nozzle and the workpiece to ensure uniform peening.
- Post-treatment: No thermal post-treatment is typically required. A light cleaning may be necessary to remove residual shot dust.
- Quality Control: Verify the Almen intensity and coverage. Inspect the surface for any signs of excessive damage.

### Gas Nitriding of E235 Steel Components

- Pre-treatment: The component should be in the quenched and tempered condition, with a final tempering temperature at least 30°C above the nitriding temperature.<sup>[4]</sup> The surface must be thoroughly cleaned and degreased.
- Process Parameters:

- Temperature: Heat the component in a sealed retort furnace to a temperature between 495°C and 565°C.[4]
- Atmosphere: Introduce a controlled atmosphere of ammonia (NH<sub>3</sub>) and dissociated ammonia. A common practice is to start with a dissociation rate of 15-35%.[4]
- Time: Hold at the nitriding temperature for a duration of 20 to 100 hours, depending on the desired case depth.[18]
- Cooling: Slow cool the components in the furnace under a protective atmosphere to prevent oxidation. No quenching is required.
- Quality Control: Measure the surface hardness and create a hardness-depth profile to determine the case depth.

## Gas Carburizing of E235 Steel Components

- Pre-treatment: Ensure the component is clean and free from scale or rust.
- Process Parameters:
  - Temperature: Heat the component in a furnace to a temperature in the austenitic range, typically between 850°C and 950°C.[9]
  - Atmosphere: Introduce a carbon-rich atmosphere, usually consisting of a carrier gas (endothermic gas) enriched with a hydrocarbon gas like methane or propane.[16][19] The carbon potential of the atmosphere is carefully controlled.
  - Time: The time at temperature depends on the desired case depth, typically ranging from a few hours to over 10 hours.
- Quenching: After the carburizing cycle, quench the component directly from the furnace into a suitable medium (e.g., oil) to transform the high-carbon case into hard martensite.
- Tempering: Temper the component at a low temperature (e.g., 150°C - 200°C) to relieve quenching stresses and improve the toughness of the case.



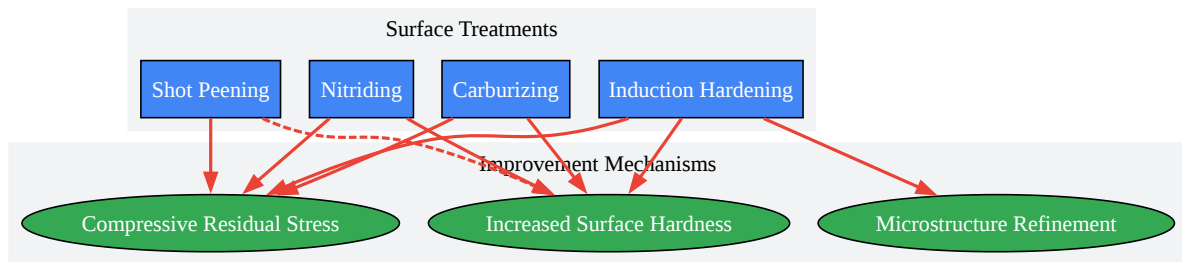
- Quality Control: Measure the surface hardness and determine the effective case depth through a hardness traverse.

## Visualizations



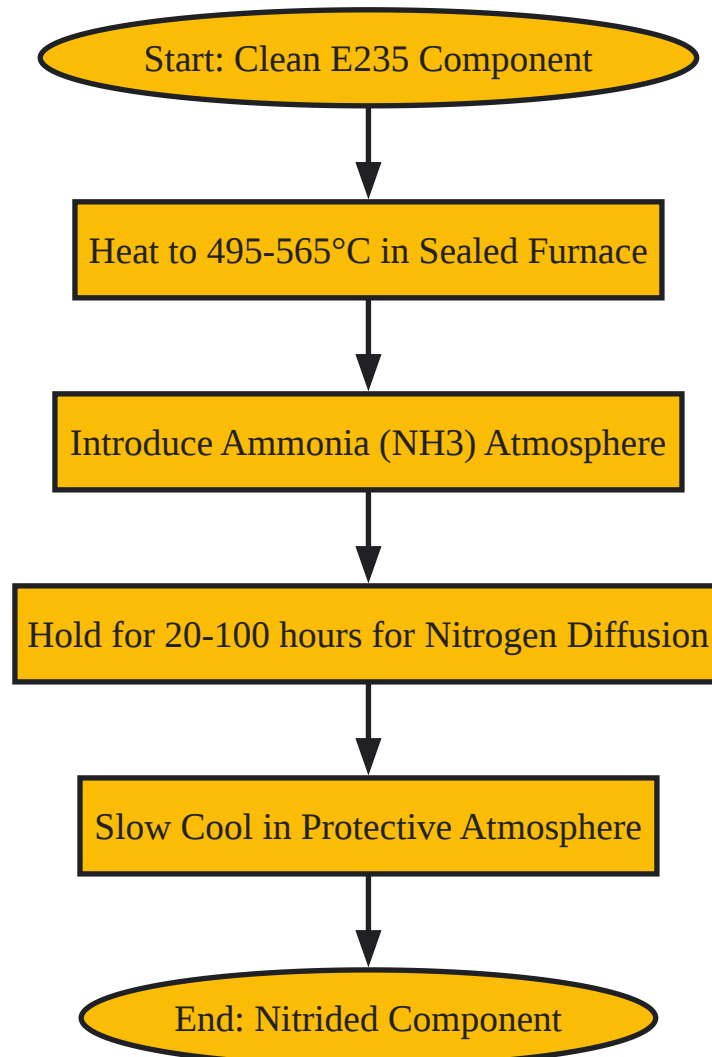
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Caption: Troubleshooting workflow for addressing fatigue failure in **E235** steel components.



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Caption: Mechanisms by which surface treatments improve fatigue life.



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Caption: Simplified workflow for the gas nitriding process of **E235** steel.

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